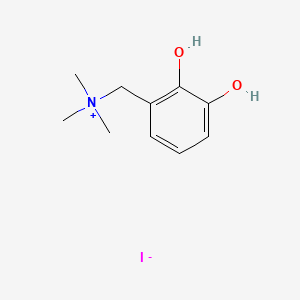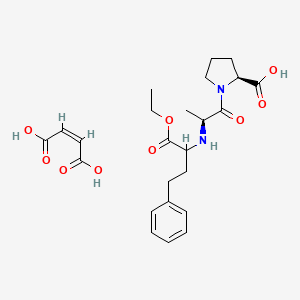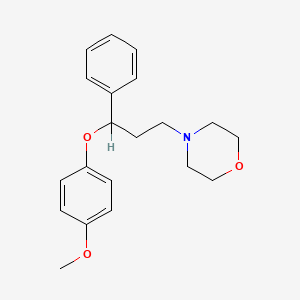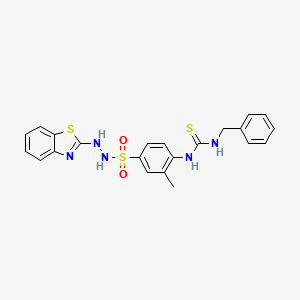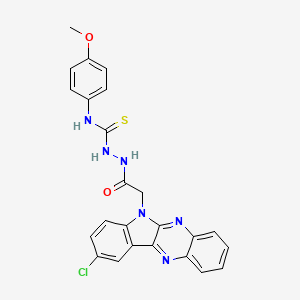
Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustment to maintain the quality and yield of the final product. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histological staining to highlight specific cell structures.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant color properties. The azo groups in the molecule can participate in electron transfer reactions, making it useful in various analytical techniques. The molecular targets and pathways involved include interactions with metal ions and binding to specific cellular components in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-2,2’-stilbenedisulphonate
- Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-2,2’-biphenyldisulphonate
Uniqueness
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of methoxy groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
6428-81-5 |
|---|---|
Molekularformel |
C34H24N4Na2O10S2 |
Molekulargewicht |
758.7 g/mol |
IUPAC-Name |
disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-sulfonatophenyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-23(31(49(41,42)43)17-25(29)35-37-33-21-9-5-3-7-19(21)11-13-27(33)39)24-16-30(48-2)26(18-32(24)50(44,45)46)36-38-34-22-10-6-4-8-20(22)12-14-28(34)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI-Schlüssel |
MAGDVEUMSQOTTO-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC=CC=C43)O)OC)S(=O)(=O)[O-])N=NC5=C(C=CC6=CC=CC=C65)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


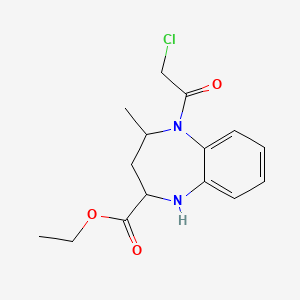
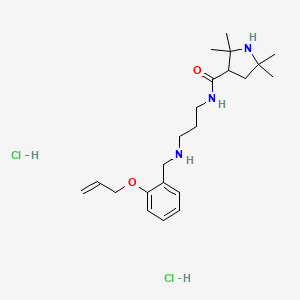
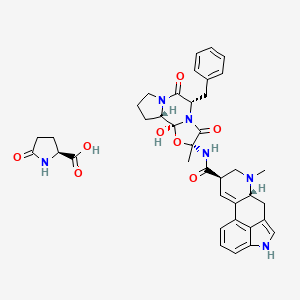


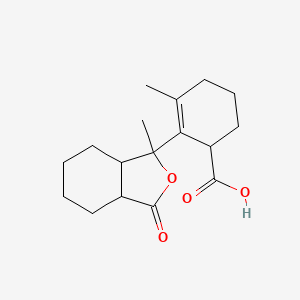
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)

